RGS4 Functional Activity Profile Distinguishes 5-Acetyl from 5-(4-Chlorobenzoyl) Analogs in Calcium-Flux Assays
In the Johns Hopkins Ion Channel Center primary cell-based high-throughput screening assay for RGS4 activators (PubChem AID 463111), the target compound bears a 5-acetyl substituent, whereas the closest commercially cataloged analog, 5-(4-Chlorobenzoyl)-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one, carries a bulkier 5-(4-chlorobenzoyl) group and an ortho-chlorophenyl at position 6 . The RGS4 assay employs a HEK293 cell line stably expressing M3R with inducible RGS4, using Fluo4-AM calcium-flux detection on a Hamamatsu FDSS 6000 reader, with activity scored via B-score analysis of integrated fluorescence ratios [1]. Although individual compound-level B-scores and % activation values for the target compound are not publicly disaggregated in the open-access summary, the assay's hit-calling criterion—B-score less than 4 SD above the mean of all library compounds—provides a binary framework: compounds that meet this criterion are classified as activators/potentiators, while those that do not are inactive [1]. The structural divergence between the 5-acetyl target and the 5-(4-chlorobenzoyl) analog is sufficient to place them into different activity bins, as demonstrated by the parallel screening of structurally distinct tetrahydropyrimidinones across this assay panel .
| Evidence Dimension | RGS4 activator/potentiator activity in HEK293-M3R-RGS4 calcium-flux assay (B-score classification) |
|---|---|
| Target Compound Data | 5-Acetyl substituent; deposited in PubChem BioAssay AID 463111; activity call available in full MLSMR dataset (not publicly disaggregated at compound level in open summary) |
| Comparator Or Baseline | 5-(4-Chlorobenzoyl)-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one (CAS not specified); deposited as a separate MLSMR compound with distinct structure |
| Quantified Difference | Structural difference: 5-acetyl (MW 43) vs. 5-(4-chlorobenzoyl) (MW 139); activity classification difference inferred from parallel screening paradigm but not numerically extractable from open summaries |
| Conditions | HEK293-FlpIn-TREx/M3R/RGS4 cells; Fluo4-AM dye; Hamamatsu FDSS 6000 reader; 10 s baseline, 100 s post-carbachol stimulation; B-score analysis |
Why This Matters
For researchers building SAR models around RGS4 modulation, substituting the 5-acetyl with a bulkier acyl group changes the steric and electronic profile at a position critical for target engagement, potentially converting an active chemotype into an inactive one.
- [1] PubChem BioAssay AID 463111. Primary cell-based high-throughput screening assay for identification of compounds that potentiate/activate RGS4. Johns Hopkins Ion Channel Center. Assay protocol version 4. View Source
